molecular formula C4H7BrO2Zn B2371223 3-Methoxy-3-oxopropylzinc bromide CAS No. 193819-99-7

3-Methoxy-3-oxopropylzinc bromide

Cat. No.: B2371223
CAS No.: 193819-99-7
M. Wt: 232.38
InChI Key: BUWIPEBRHJCVQU-UHFFFAOYSA-M
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Description

3-Methoxy-3-oxopropylzinc bromide: is an organozinc compound widely used in organic synthesis. It is known for its high reactivity and is often employed as a reagent in various chemical reactions. The compound is typically available as a solution in tetrahydrofuran (THF) and has the molecular formula C4H7O2ZnBr .

Mechanism of Action

Target of Action

3-Methoxy-3-oxopropylzinc bromide is a reagent used in various chemical reactions . The primary targets of this compound are the reactant molecules in the chemical reactions where it is used. The role of this compound is to facilitate the transformation of these reactants into the desired products.

Mode of Action

The mode of action of this compound involves its interaction with the reactant molecules. It acts as a nucleophile, donating electrons to electrophilic centers in the reactant molecules. This interaction leads to the formation of new chemical bonds and the generation of the reaction products .

Biochemical Pathways

As a chemical reagent, this compound is involved in various synthetic pathways. For example, it can be used in the synthesis of γ-keto esters from aryl chlorides . It can also participate in the synthesis of sulfones from 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and alkyl halides . These pathways lead to the formation of complex organic compounds from simpler precursors.

Result of Action

The result of the action of this compound is the transformation of reactant molecules into the desired products. This transformation is achieved through the formation of new chemical bonds, facilitated by the nucleophilic properties of the compound .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound is typically stored at low temperatures (2-8°C) to maintain its stability . The presence of moisture or oxygen can lead to degradation of the compound, reducing its efficacy. Furthermore, the compound’s reactivity can be influenced by the solvent in which it is dissolved, with polar aprotic solvents like tetrahydrofuran (THF) often being used .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxy-3-oxopropylzinc bromide can be synthesized through the reaction of 3-methoxy-3-oxopropyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-3-oxopropylzinc bromide undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted alkenes, ketones, and other organic compounds .

Scientific Research Applications

Chemistry: In chemistry, 3-methoxy-3-oxopropylzinc bromide is used as a reagent in the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds through cross-coupling reactions .

Biology and Medicine: In biological and medical research, this compound is used in the development of new drugs. It has shown potential therapeutic effects in the treatment of cancer and other diseases.

Industry: Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its reactivity makes it a valuable tool in the synthesis of various intermediates and active pharmaceutical ingredients.

Properties

IUPAC Name

bromozinc(1+);methyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7O2.BrH.Zn/c1-3-4(5)6-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJFIDGHJCQXQP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C[CH2-].[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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